Methyl (3S)-3-methylmorpholine-3-carboxylate

Catalog No.
S15812493
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3S)-3-methylmorpholine-3-carboxylate

Product Name

Methyl (3S)-3-methylmorpholine-3-carboxylate

IUPAC Name

methyl (3S)-3-methylmorpholine-3-carboxylate

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

VZLBGQIGWJURGL-ZETCQYMHSA-N

Canonical SMILES

CC1(COCCN1)C(=O)OC

Isomeric SMILES

C[C@]1(COCCN1)C(=O)OC

Methyl (3S)-3-methylmorpholine-3-carboxylate is a chemical compound characterized by the molecular formula C7H13NO3C_7H_{13}NO_3 and a molar mass of approximately 159.185 g/mol. This compound belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse applications in medicinal chemistry and organic synthesis. The structure of methyl (3S)-3-methylmorpholine-3-carboxylate features a morpholine ring substituted with a methyl group and a carboxylate moiety, contributing to its unique chemical properties and potential biological activities .

Typical of carboxylic acid esters and amines. Key reactions include:

  • Esterification: The compound can react with alcohols to form new esters, a reaction facilitated by acid catalysts.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, regenerating the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.

These reactions are foundational in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preliminary studies suggest that methyl (3S)-3-methylmorpholine-3-carboxylate exhibits biological activities that may be relevant in pharmacology. Morpholine derivatives have been associated with various biological effects, including:

  • Antimicrobial Activity: Some morpholine derivatives show effectiveness against bacterial strains.
  • Antitumor Properties: Research indicates that certain morpholine-based compounds have potential as anticancer agents due to their ability to interfere with cellular processes.
  • Neuroprotective Effects: Morpholines are being studied for their neuroprotective properties, which may have implications in treating neurodegenerative diseases.

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of methyl (3S)-3-methylmorpholine-3-carboxylate .

The synthesis of methyl (3S)-3-methylmorpholine-3-carboxylate typically involves several steps, including:

  • Formation of the Morpholine Ring: Starting from appropriate precursors such as 2-(methylamino)ethanol and formaldehyde, the morpholine ring can be constructed through cyclization reactions.
  • Carboxylation: The introduction of the carboxylate group can be achieved using carbon dioxide or carbon monoxide under suitable conditions.
  • Methylation: Methylation of the carboxylic acid can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility of synthetic routes available for producing this compound .

Methyl (3S)-3-methylmorpholine-3-carboxylate finds applications in several fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Chemical Intermediates: Utilized in organic synthesis as an intermediate for various chemical transformations.

The compound's unique structure allows it to serve as a versatile reagent in synthetic chemistry .

Interaction studies involving methyl (3S)-3-methylmorpholine-3-carboxylate focus on its binding affinity and interactions with biological targets. These studies are crucial for understanding its mechanism of action and potential side effects:

  • Receptor Binding Studies: Investigating its affinity for specific receptors can provide insights into its pharmacological profile.
  • Enzyme Inhibition Studies: Assessing whether this compound inhibits or activates certain enzymes can reveal its potential therapeutic applications.

Such studies are vital for drug development processes .

Methyl (3S)-3-methylmorpholine-3-carboxylate shares structural similarities with several other morpholine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl (2R,3S)-2-methylmorpholine-3-carboxylateC8H15NO3Contains an additional methyl group at position 2
Methyl (3S,6S)-6-methylmorpholine-3-carboxylateC8H15NO3Has an additional methyl group at position 6
Methyl (4R)-4-(tert-butyl) morpholine-4-carboxylateC12H21NO5Substituted with tert-butyl group

Methyl (3S)-3-methylmorpholine-3-carboxylate is unique due to its specific stereochemistry and functional groups that contribute to its distinct chemical behavior and potential biological activity compared to these similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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